molecular formula C39H35N3O4 B11670404 dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11670404
M. Wt: 609.7 g/mol
InChI Key: NDJFLFCDWIZHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C39H35N3O4 and a molecular weight of 609.732 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and a pyridine ring, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce fully saturated pyridine rings .

Scientific Research Applications

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves interactions with various molecular targets. The compound can act as a calcium channel blocker, similar to other 1,4-dihydropyridines, affecting calcium ion flow in cells . This mechanism is crucial in its potential therapeutic applications for cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring and a pyridine ring, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of 1,4-dihydropyridine derivatives, characterized by a pyridine core substituted with various functional groups. Its structure includes two benzyl groups and a pyrazole moiety, which are known to confer specific biological activities.

1. Vasodilatory Effects

Research indicates that 1,4-dihydropyridine derivatives exhibit significant vasodilatory effects. Studies have demonstrated that this compound can enhance cerebral blood flow more effectively than traditional vasodilators like papaverine and nifedipine. The effective dose (ED50) for inducing vasodilation was established in experimental models using isolated guinea pig ileum .

2. Spasmolytic Activity

The compound has shown potent spasmolytic activity. In vitro studies revealed that it effectively inhibited contractions in smooth muscle tissues, suggesting its potential use in treating conditions characterized by excessive muscle contraction .

3. Antioxidant Properties

Molecular docking studies have indicated that the compound exhibits antioxidant properties. The presence of the pyrazole ring is associated with the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : Similar to other dihydropyridine derivatives, this compound may inhibit calcium influx in vascular smooth muscle cells, leading to relaxation and vasodilation.
  • Antioxidant Mechanism : The pyrazole moiety may interact with reactive oxygen species (ROS), reducing oxidative damage and inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyModelFindings
Isolated Guinea Pig IleumDemonstrated significant spasmolytic activity with an ED50 comparable to standard vasodilators.
Molecular DockingIndicated strong antioxidant potential through interaction with free radicals.
In Vivo Rat ModelShowed improved cerebral blood flow and reduced blood pressure in hypertensive rats.

Properties

Molecular Formula

C39H35N3O4

Molecular Weight

609.7 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C39H35N3O4/c1-26-19-21-31(22-20-26)37-33(23-42(41-37)32-17-11-6-12-18-32)36-34(38(43)45-24-29-13-7-4-8-14-29)27(2)40-28(3)35(36)39(44)46-25-30-15-9-5-10-16-30/h4-23,36,40H,24-25H2,1-3H3

InChI Key

NDJFLFCDWIZHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC4=CC=CC=C4)C)C)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.